molecular formula C6H10N2O3 B12885096 5,5-Dimethyl-2-oxooxazolidine-3-carboxamide

5,5-Dimethyl-2-oxooxazolidine-3-carboxamide

Cat. No.: B12885096
M. Wt: 158.16 g/mol
InChI Key: RSBKMCPKWMMLOH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxooxazolidine-3-carboxamide is an organic compound with the molecular formula C6H8N2O4. It is a derivative of oxazolidine, characterized by the presence of a carboxamide group and two methyl groups at the 5th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxooxazolidine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino acid derivative with a carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxooxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidine derivatives, amine compounds, and substituted oxazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5,5-Dimethyl-2-oxooxazolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various industrial chemicals, including resins, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxooxazolidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2,4-dioxo-1,3-oxazolidine-3-carboxamide
  • 5,5-Dimethyloxazolidine-2,4-dione
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Uniqueness

5,5-Dimethyl-2-oxooxazolidine-3-carboxamide is unique due to its specific structural features, such as the presence of both a carboxamide group and two methyl groups at the 5th position

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C6H10N2O3/c1-6(2)3-8(4(7)9)5(10)11-6/h3H2,1-2H3,(H2,7,9)

InChI Key

RSBKMCPKWMMLOH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)O1)C(=O)N)C

Origin of Product

United States

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